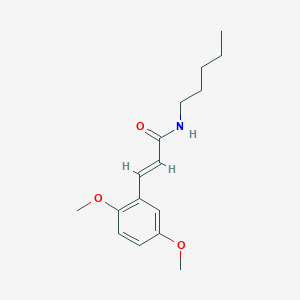
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide, commonly known as DEPMPO, is a chemical compound that has gained significant importance in the field of scientific research. It is a sulfonamide derivative that is used as a spin trap agent in various biochemical and physiological studies. DEPMPO has been found to be effective in trapping free radicals and reactive oxygen species, which are responsible for causing oxidative stress in living systems.
作用機序
DEPMPO acts as a spin trap agent by reacting with free radicals and reactive oxygen species to form stable adducts. The reaction between DEPMPO and free radicals occurs via a radical addition mechanism. The unpaired electron of the free radical attacks the nitrogen atom of DEPMPO, forming a radical intermediate that subsequently reacts with molecular oxygen to form a stable adduct.
Biochemical and Physiological Effects:
DEPMPO has been found to have significant biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage in various cell types. DEPMPO has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DEPMPO has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
実験室実験の利点と制限
DEPMPO has several advantages for lab experiments. It is a highly specific spin trap agent that reacts only with free radicals and reactive oxygen species. This makes it an essential tool for studying the mechanisms of oxidative stress in living systems. Additionally, DEPMPO is a water-soluble compound that can be easily administered to cells and animals. However, DEPMPO has some limitations as well. It can react with other molecules in the cell, leading to the formation of non-specific adducts. This can complicate the interpretation of results. Additionally, DEPMPO can be toxic at high concentrations, which can limit its use in some experiments.
将来の方向性
For research on DEPMPO include the development of new spin trap agents and the use of DEPMPO in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Overall, DEPMPO is an essential tool for studying the role of oxidative stress in living systems.
合成法
DEPMPO is synthesized by the reaction of N,N-diethyl-p-phenylenediamine with methoxyphenol in the presence of sulfuric acid. The reaction yields a crude product that is purified by recrystallization from ethanol. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
DEPMPO has been extensively used as a spin trap agent in various scientific research applications. It is particularly useful in studying the mechanisms of oxidative stress in living systems. DEPMPO reacts with free radicals and reactive oxygen species to form stable adducts that can be detected using various spectroscopic techniques. This makes DEPMPO an essential tool for studying the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
製品名 |
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide |
|---|---|
分子式 |
C17H21NO4S |
分子量 |
335.4 g/mol |
IUPAC名 |
N,N-diethyl-4-(2-methoxyphenoxy)benzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-4-18(5-2)23(19,20)15-12-10-14(11-13-15)22-17-9-7-6-8-16(17)21-3/h6-13H,4-5H2,1-3H3 |
InChIキー |
NJLORYTZIRHFMY-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
溶解性 |
10 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Isopropyl 7-(4-methoxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254907.png)
![7-(4-methoxy-3-nitrophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B254908.png)

![5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254911.png)
![N-allyl-N-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B254912.png)
![(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B254914.png)


![1-[[(E)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254922.png)
![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B254924.png)
![isopropyl [(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254925.png)
![[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B254928.png)
